molecular formula C12H17NO4S B14186753 3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide CAS No. 918871-38-2

3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide

Cat. No.: B14186753
CAS No.: 918871-38-2
M. Wt: 271.33 g/mol
InChI Key: ORJBVWAVOZGMGC-UHFFFAOYSA-N
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Description

3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a formyl group, a dimethylamino group, a propan-2-yloxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide through a reaction with ammonia.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzene sulfonamide is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.

    Addition of the Propan-2-yloxy Group: The final step involves the etherification of the benzene ring with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Carboxy-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide.

    Reduction: 3-Hydroxymethyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Hydrolysis: 3-Formyl-N,N-dimethyl-4-hydroxybenzene-1-sulfonamide.

Scientific Research Applications

3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide groups with biological molecules, aiding in the design of new drugs and therapeutic agents.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, binding to the active site and preventing the enzyme from catalyzing its normal reaction.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    Chemical Reactivity: The formyl group can participate in various chemical reactions, altering the compound’s activity and interactions with other molecules.

Comparison with Similar Compounds

3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide can be compared with other sulfonamide derivatives:

    3-Formyl-N,N-dimethylbenzene-1-sulfonamide: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.

    N,N-Dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide:

    4-[(Propan-2-yl)oxy]benzene-1-sulfonamide: Lacks both the formyl and dimethylamino groups, significantly altering its chemical behavior and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

CAS No.

918871-38-2

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

3-formyl-N,N-dimethyl-4-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c1-9(2)17-12-6-5-11(7-10(12)8-14)18(15,16)13(3)4/h5-9H,1-4H3

InChI Key

ORJBVWAVOZGMGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=O

Origin of Product

United States

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